molecular formula C10H18O3 B14331179 1-(2-Methyl-1,3-dioxolan-2-YL)hexan-3-one CAS No. 104311-67-3

1-(2-Methyl-1,3-dioxolan-2-YL)hexan-3-one

Katalognummer: B14331179
CAS-Nummer: 104311-67-3
Molekulargewicht: 186.25 g/mol
InChI-Schlüssel: KCBUJADACPUAIH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Methyl-1,3-dioxolan-2-YL)hexan-3-one is an organic compound that features a dioxolane ring, which is a five-membered ring containing two oxygen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-(2-Methyl-1,3-dioxolan-2-YL)hexan-3-one can be synthesized through the acetalization of aldehydes and ketalization of ketones with ethylene glycol . The reaction typically involves the use of an acid catalyst to facilitate the formation of the dioxolane ring. The process can be carried out under anhydrous conditions to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Methyl-1,3-dioxolan-2-YL)hexan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminium hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

1-(2-Methyl-1,3-dioxolan-2-YL)hexan-3-one has several scientific research applications:

Wirkmechanismus

The mechanism by which 1-(2-Methyl-1,3-dioxolan-2-YL)hexan-3-one exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact mechanism can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(2-Methyl-1,3-dioxolan-2-YL)hexan-3-one is unique due to its specific combination of the dioxolane ring and hexan-3-one moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

104311-67-3

Molekularformel

C10H18O3

Molekulargewicht

186.25 g/mol

IUPAC-Name

1-(2-methyl-1,3-dioxolan-2-yl)hexan-3-one

InChI

InChI=1S/C10H18O3/c1-3-4-9(11)5-6-10(2)12-7-8-13-10/h3-8H2,1-2H3

InChI-Schlüssel

KCBUJADACPUAIH-UHFFFAOYSA-N

Kanonische SMILES

CCCC(=O)CCC1(OCCO1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.